molecular formula C10H8F11N B14399603 1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine CAS No. 89810-71-9

1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine

Cat. No.: B14399603
CAS No.: 89810-71-9
M. Wt: 351.16 g/mol
InChI Key: ZIBJGVPBPHVHIE-UHFFFAOYSA-N
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Description

1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine is a fluorinated organic compound. The presence of multiple fluorine atoms imparts unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the use of trifluoromethylated alkenes and pyrrolidine in the presence of a catalyst . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine involves its interaction with molecular targets through fluorine’s unique electronic properties. The compound can form strong hydrogen bonds and dipole interactions, influencing the activity of enzymes and receptors. These interactions can modulate biological pathways, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Properties

CAS No.

89810-71-9

Molecular Formula

C10H8F11N

Molecular Weight

351.16 g/mol

IUPAC Name

1-[1,3,3,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-1-enyl]pyrrolidine

InChI

InChI=1S/C10H8F11N/c11-6(22-3-1-2-4-22)5(8(14,15)16)7(12,13)9(17,18)10(19,20)21/h1-4H2

InChI Key

ZIBJGVPBPHVHIE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=C(C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F)F

Origin of Product

United States

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